Fluorescein-NAD+

PARP Fluorescence microscopy Tissue imaging

Fluorescein-NAD⁺ (β-Nicotinamide-N⁶-[2-[[6-[fluorescein]-amino]-2-oxohexyl-hexyl]amino]-2-oxoethyl]adenine dinucleotide) is a fluorescent derivative of β-nicotinamide adenine dinucleotide. It serves as a substrate for ADP-ribosylation by enzymes including poly(ADP-ribose) polymerases (PARPs) and other NAD⁺-consuming enzymes, providing a non-isotopic alternative to radiolabeled NAD⁺ in fluorescence-based assays.

Molecular Formula C56H64N10O22P2
Molecular Weight 1291.1 g/mol
Cat. No. B15073621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluorescein-NAD+
Molecular FormulaC56H64N10O22P2
Molecular Weight1291.1 g/mol
Structural Identifiers
SMILESC1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)NCC(=O)NCCCCCCNC(=O)CCCCCNC(=O)C6=CC(=C(C=C6)C7=C8C=CC(=O)C=C8OC9=C7C=CC(=C9)O)C(=O)O)O)O)O)O)C(=O)N
InChIInChI=1S/C56H64N10O22P2/c57-50(75)31-9-8-20-65(25-31)54-48(73)46(71)40(86-54)26-83-89(79,80)88-90(81,82)84-27-41-47(72)49(74)55(87-41)66-29-64-45-51(62-28-63-52(45)66)61-24-43(70)59-18-6-2-1-5-17-58-42(69)10-4-3-7-19-60-53(76)30-11-14-34(37(21-30)56(77)78)44-35-15-12-32(67)22-38(35)85-39-23-33(68)13-16-36(39)44/h8-9,11-16,20-23,25,28-29,40-41,46-49,54-55,71-74H,1-7,10,17-19,24,26-27H2,(H9-,57,58,59,60,61,62,63,67,68,69,70,75,76,77,78,79,80,81,82)/t40-,41-,46-,47-,48-,49-,54-,55-/m1/s1
InChIKeyQHUOJAOGTDUAPK-JDUNSKHUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Fluorescein-NAD⁺: Fluorescent ADP-Ribosylation Substrate for PARP and NAD⁺-Consuming Enzyme Assays


Fluorescein-NAD⁺ (β-Nicotinamide-N⁶-[2-[[6-[fluorescein]-amino]-2-oxohexyl-hexyl]amino]-2-oxoethyl]adenine dinucleotide) is a fluorescent derivative of β-nicotinamide adenine dinucleotide . It serves as a substrate for ADP-ribosylation by enzymes including poly(ADP-ribose) polymerases (PARPs) and other NAD⁺-consuming enzymes, providing a non-isotopic alternative to radiolabeled NAD⁺ in fluorescence-based assays .

Fluorescein-NAD⁺: Why Generic NAD⁺ Analogs Cannot Be Interchanged for Reliable PARP Activity Detection


Fluorescent NAD⁺ analogs differ substantially in their spectral properties, enzyme compatibility, and performance in complex biological matrices. In-class compounds such as ε-NAD⁺ and 6-Fluo-10-NAD⁺ cannot be simply interchanged because their specific excitation/emission profiles, quantum yields, and structural modifications directly impact their utility as substrates for ADP-ribosyltransferases [1]. As demonstrated in comparative studies, the choice of fluorescent NAD⁺ analog critically determines the ability to detect PARP activity in unfixed tissue, underscoring the necessity of selecting a validated analog for each specific assay context [2].

Fluorescein-NAD⁺: Head-to-Head Performance Evidence for Procurement Decisions


Fluorescein-NAD⁺ Enables Reliable In Situ PARP Activity Detection in Unfixed Retinal Tissue Where ε-NAD⁺ Fails

Fluorescein-NAD⁺ (referred to as 6-Fluo-10-NAD⁺) allows reliable detection of PARP activity in unfixed retinal tissue sections, whereas the classic analog ε-NAD⁺ produces no specific signal under identical conditions [1]. In standard UV microscopy, ε-NAD⁺ incubation did not reveal a PARP-specific signal, while 6-Fluo-10-NAD⁺ enabled clear visualization of PARP activity, particularly in degenerating photoreceptor cells of rd1 mutant retina [1].

PARP Fluorescence microscopy Tissue imaging

Fluorescein-NAD⁺ Replaces Radiolabeled NAD⁺ in ADP-Ribosylation Assays with Direct Fluorescence Microscopy Readout

Fluorescein-NAD⁺ is a non-isotopic alternative to radiolabeled NAD⁺ that enables direct measurement of NAD⁺-dependent enzymes such as PARP by fluorescence microscopy . This eliminates the handling, disposal, and safety requirements associated with radioactive isotopes, while maintaining substrate recognition by ADP-ribosyltransferases .

ADP-ribosylation PARP assay Fluorescent substrate

Fluorescein-NAD⁺ Spectral Properties: Excitation/Emission Maxima Compatible with Standard FITC/GFP Filter Sets

Fluorescein-NAD⁺ exhibits excitation/emission maxima (λexc 494 nm, λem 517 nm) that are compatible with widely available FITC/GFP filter sets, facilitating integration into existing fluorescence microscopy and plate reader platforms [1]. This spectral profile contrasts with earlier analogs such as ε-NAD⁺, which requires UV excitation (λexc 300 nm, λem 410 nm) and shows a low quantum yield of ~8% relative to ethenoadenine phosphate [2].

Fluorescence spectroscopy Spectral properties FITC filter set

Fluorescein-NAD⁺ Purity and Formulation Consistency: ≥66% Purity with Defined Molar Extinction Coefficient

Commercially available Fluorescein-NAD⁺ is supplied with a minimum purity of ≥66% (HPLC) and a defined molar extinction coefficient of 262 nm [1]. The product is provided as a pre-formulated 0.25 mM solution in water, enabling immediate use without weighing or reconstitution variability [1]. This contrasts with custom-synthesized fluorescent NAD⁺ analogs that may lack batch-to-batch consistency or defined analytical specifications.

Product purity Extinction coefficient Quality control

Fluorescein-NAD⁺: Proven Applications in PARP Activity Imaging, ADP-Ribosylation Assays, and High-Throughput Screening


In Situ PARP Activity Detection in Unfixed Tissue Sections

Fluorescein-NAD⁺ is the preferred substrate for fluorescence microscopy-based detection of PARP activity directly in unfixed tissue sections, as validated in retinal degeneration models [1]. The compound enables visualization of PARP activity in degenerating photoreceptor cells where ε-NAD⁺ fails to produce a signal, making it essential for studies requiring in situ enzymatic activity assessment [1].

Non-Radioactive ADP-Ribosylation Assays for PARP and NAD⁺-Consuming Enzymes

Fluorescein-NAD⁺ serves as a direct replacement for radiolabeled NAD⁺ in ADP-ribosylation assays, eliminating the need for radioactive material handling and disposal . The fluorescence readout enables real-time or endpoint measurement of PARP and related enzyme activities using standard fluorescence microscopes or plate readers equipped with FITC/GFP filter sets .

High-Throughput Screening of PARP Inhibitors and Effector Enzyme Modulators

Fluorescein-NAD⁺ is compatible with continuous, real-time fluorescence assays suitable for high-throughput screening of inhibitors targeting PARPs or bacterial SidE-family effectors [2]. The defined spectral properties and pre-formulated aqueous solution facilitate automation and reproducibility in multi-well plate formats .

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